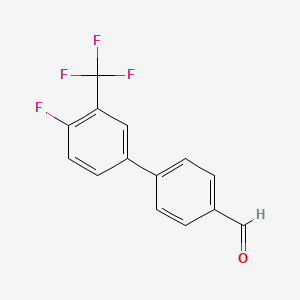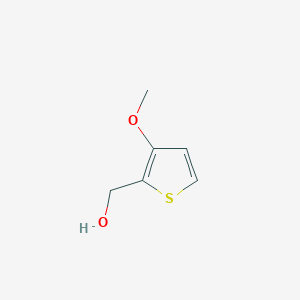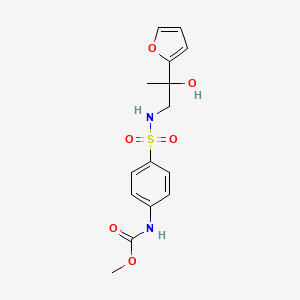
2-(1-Phenyl-propylamino)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Phenyl-propylamino)-ethanol” seems to be a complex organic compound. It likely contains a phenyl group (a functional group with the formula -C6H5), a propylamino group (a functional group with the formula -NH2 attached to a propyl group), and an ethanol group (a functional group with the formula -CH2CH3OH) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as pinacol boronic esters are synthesized using a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds such as pinacol boronic esters undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure .Aplicaciones Científicas De Investigación
Controlled Release of Bioactives
Development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives has been studied, highlighting the potential of phenyl ethanol derivatives in enhancing the stability and controlled release properties of bioactive compounds in material science applications (Zarandona et al., 2020).
Electrochemiluminescence Applications
The study on electrogenerated chemiluminescence (ECL) utilizing Ru(phen)3(2+)/DBAE systems demonstrates the significant role of dibutylamino ethanol derivatives in improving ECL emission intensity, with potential applications in analytical chemistry and sensor technology (Parveen et al., 2013).
Biotechnological Production
Research on the biotechnological production of 2-phenylethanol from L-phenylalanine through microbial transformation processes, emphasizing environmentally friendly methods for producing natural flavors and fragrances, showcases applications in biotechnology and the food industry (Hua & Xu, 2011).
Green Chemistry in Synthesis
Studies focusing on the selective hydrogenation of styrene oxide to 2-phenyl ethanol over polyurea supported Pd–Cu catalyst in supercritical carbon dioxide explore green chemistry approaches to synthesizing valuable chemicals used in perfumes, soaps, and detergents (Yadav & Lawate, 2011).
Enhancement of Productivity
Research on enhancing 2-phenylethanol productivity by Saccharomyces cerevisiae through two-phase fed-batch fermentations using solvent immobilization suggests methods to increase the efficiency of bioconversion processes, important for the cosmetics and food industries (Serp, von Stockar, & Marison, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenylpropylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(12-8-9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPCGOQMHDTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)





![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)
![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)
![Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate](/img/structure/B2944780.png)

![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)
